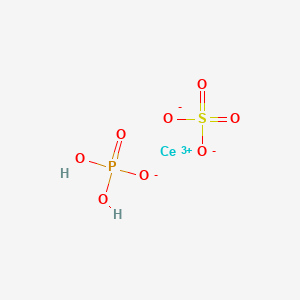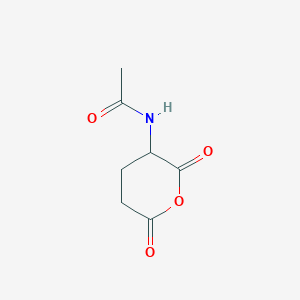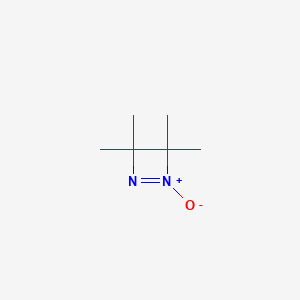
3,3,4,4-Tetramethyl-1-oxido-diazet-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4-Tetramethyl-1-oxido-diazet-1-ium is a chemical compound known for its unique structure and properties It contains a diazetidine ring with two nitrogen atoms and an oxygen atom, making it an interesting subject for various chemical studies
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetramethyl-1-oxido-diazet-1-ium typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with methyl ketones in the presence of a base such as potassium carbonate. This reaction proceeds through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4-Tetramethyl-1-oxido-diazet-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Iodine, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce simpler nitrogen-containing compounds.
Applications De Recherche Scientifique
3,3,4,4-Tetramethyl-1-oxido-diazet-1-ium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3,3,4,4-Tetramethyl-1-oxido-diazet-1-ium exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include modulation of oxidative stress and inhibition of specific metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diazete, 3,4-dihydro-3,3,4,4-tetramethyl-, 1-oxide: Shares a similar diazetidine ring structure but differs in its oxidation state and specific functional groups.
1,3,4-Oxadiazole: Another nitrogen-containing heterocycle with different chemical properties and applications.
Uniqueness
3,3,4,4-Tetramethyl-1-oxido-diazet-1-ium is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms
Propriétés
Numéro CAS |
40543-89-3 |
|---|---|
Formule moléculaire |
C6H12N2O |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
3,3,4,4-tetramethyl-1-oxidodiazet-1-ium |
InChI |
InChI=1S/C6H12N2O/c1-5(2)6(3,4)8(9)7-5/h1-4H3 |
Clé InChI |
UDCUFMUYRZOCTR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C([N+](=N1)[O-])(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine](/img/structure/B14657584.png)


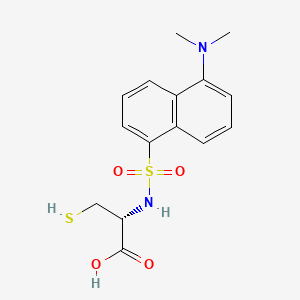
![1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene](/img/structure/B14657623.png)
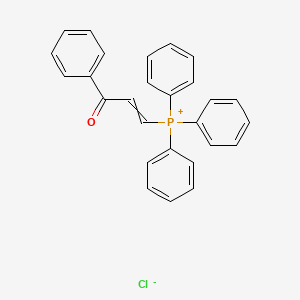
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)
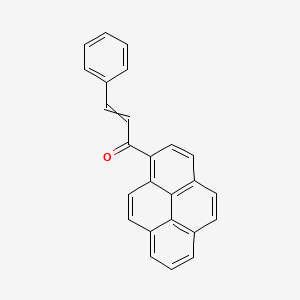
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
